molecular formula C11H14O2 B12717192 Propenyl guaethol, (Z)- CAS No. 876306-58-0

Propenyl guaethol, (Z)-

Cat. No.: B12717192
CAS No.: 876306-58-0
M. Wt: 178.23 g/mol
InChI Key: RADIRXJQODWKGQ-HYXAFXHYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The broader compound, propenyl guaethol, has been recognized for its potent vanilla-like aroma and flavor, often being referred to as Vanitrope. perfumerflavorist.comnih.gov Historically, it was introduced as a synthetic alternative to vanillin (B372448), with a significantly stronger profile. perfumerflavorist.com Research from the mid-20th century focused on the synthesis and general properties of propenyl guaethol, often without explicit differentiation between its (Z) and (E) isomers. google.com

The evolution of analytical techniques has allowed for a clearer distinction and characterization of these isomers. thegoodscentscompany.com This has led to a more nuanced understanding of how the stereochemistry of the propenyl group influences the compound's physical and sensory properties. ontosight.ai The (Z)-isomer, with a melting point of 35–36°C, is notably different from the (E)-isomer, which has a melting point of 86°C. guidechem.comchemicalbook.com

Academic Significance of the (Z)-Isomer of Propenyl Guaethol

The academic significance of (Z)-propenyl guaethol lies primarily in the fields of stereochemistry and flavor chemistry. The presence of the (Z) configuration has a direct impact on the molecule's shape, which in turn can affect its interaction with olfactory and gustatory receptors. While the (E)-isomer is often cited for its sweet, vanilla-like odor, the specific sensory profile of the pure (Z)-isomer is less commonly detailed in readily available literature, highlighting an area for potential further research. guidechem.comchemicalbook.com

The study of (Z)- and (E)-isomers of compounds like propenyl guaethol is crucial for understanding structure-activity relationships. In a broader chemical context, research into the selective synthesis of either the (Z) or (E) isomer is a significant area of academic pursuit, as it allows for the production of compounds with specific desired properties. researchgate.net

Overview of Contemporary Research Domains and Emerging Areas

Contemporary research involving propenyl guaethol touches upon several domains. In the fragrance and flavor industry, there is ongoing interest in developing and optimizing synthetic routes to produce compounds like propenyl guaethol that can serve as effective and stable flavoring agents. perfumerflavorist.comchemimpex.com The stability of propenyl guaethol in alkaline media makes it a suitable ingredient for products like soaps and cosmetics. specialchem.com

Emerging areas of research may focus on the potential biological activities of propenyl guaethol and its isomers. Phenolic compounds, in general, are known for their antioxidant properties, and the unique structure of (Z)-propenyl guaethol could be explored for such applications. chemimpex.com Furthermore, its use as an intermediate in the synthesis of other bioactive compounds presents another avenue for future research. chemimpex.com The hydroformylation of propenylbenzenes, including propenyl guaethol, is being investigated as a sustainable method to produce new fragrance components. researchgate.net

Chemical and Physical Properties of Propenyl Guaethol Isomers

Property(Z)-Propenyl Guaethol(E)-Propenyl Guaethol
CAS Number 876306-58-0 ontosight.ai63477-41-8 guidechem.com
Molecular Formula C₁₁H₁₄O₂ nih.govC₁₁H₁₄O₂ nist.gov
Molecular Weight 178.23 g/mol nih.gov178.23 g/mol nih.gov
Melting Point 35–36 °C guidechem.comchemicalbook.com86 °C guidechem.comchemicalbook.com
Appearance Not specified, but the general compound is a white powder lookchem.comWhite, crystalline powder nih.gov
Odor Profile Not specifically detailed, but the general compound is vanilla-like chemdad.comSweet, vanilla-like guidechem.comchemicalbook.com
Solubility Very slightly soluble in water; very soluble in fats and essential oils guidechem.comInsoluble in water; soluble in ethanol (B145695) nih.gov

Synonyms for (Z)-Propenyl Guaethol

Synonym
2-Ethoxy-5-(1Z)-1-propen-1-ylphenol ontosight.ai
(Z)-2-Ethoxy-5-(prop-1-en-1-yl)phenol ontosight.ai
Phenol, 2-ethoxy-5-(1Z)-1-propen-1-yl- ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

876306-58-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethoxy-5-[(Z)-prop-1-enyl]phenol

InChI

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3-

InChI Key

RADIRXJQODWKGQ-HYXAFXHYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\C)O

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Propenyl Guaethol

Classical and Established Synthetic Routes to Propenyl Guaethol

Established synthetic methods for producing propenyl guaethol often involve the manipulation of functional groups on precursor molecules, such as ethers, or the rearrangement of isomeric structures. These routes are characterized by specific reaction conditions that facilitate hydrolysis, demethylation, and double bond isomerization.

Alkaline Hydrolysis of Ethers

A primary method for the synthesis of propenyl guaethol is the alkaline hydrolysis of 1-ethoxy-2-methoxy-4-propenylbenzene. lookchem.comguidechem.comchemdad.com This process involves cleaving the methyl ether to yield the desired phenolic hydroxyl group. The reaction is typically conducted under high temperatures, ranging from 150 to 190°C, and may be performed under pressure when using solvents like ethanol (B145695) or methanol (B129727). lookchem.comchemicalbook.comchemicalbook.com Alternatively, the hydrolysis can be carried out in a higher-boiling solvent such as ethylene (B1197577) glycol at similar temperatures but under atmospheric pressure. lookchem.comchemdad.comchemicalbook.com A patent from 1953 describes heating 1-ethoxy-2-methoxy-4-propenyl benzene (B151609) with potassium hydroxide (B78521) in ethanol at 170°C for 14 hours. google.com After cooling and acidification, the propenyl guaethol product precipitates and can be purified by recrystallization. google.com

Table 1: Conditions for Alkaline Hydrolysis of Ether Precursors to Propenyl Guaethol
PrecursorBaseSolventTemperature (°C)PressureDuration (hours)Reference
1-ethoxy-2-methoxy-4-propenyl benzeneAlkaliEthanol or Methanol150-190PressurizedNot Specified lookchem.com, chemicalbook.com
1-ethoxy-2-methoxy-4-propenyl benzeneAlkaliEthylene Glycol150-190AtmosphericNot Specified lookchem.com, chemicalbook.com
1-ethoxy-2-methoxy-4-propenyl benzene (Ethyl isoeugenol (B1672232) ether)Potassium HydroxideEthyl Alcohol170Pressurized14 google.com
1-ethoxy-2-methoxy-4-allyl benzene (Ethyl eugenol (B1671780) ether)Sodium HydroxideMethanol170Pressurized14 google.com

Ethylation and Selective Demethylation of Precursors

Another established route involves the ethylation of isoeugenol, followed by a selective demethylation using an alkali. lookchem.comguidechem.comchemdad.comchemicalbook.com This multi-step process first introduces the ethoxy group and then specifically removes the methyl group to form the phenol. The selective nature of the demethylation is a critical step, as achieving it without affecting other parts of the molecule can be challenging. google.com Research has shown that the choice of reaction conditions can reverse the selectivity; for instance, using potassium t-butoxide under solvent-free conditions can favor de-ethylation, while the addition of ethylene glycol can switch the selectivity to the desired demethylation. lookchem.com Propenyl guaethol can also be prepared from isosafrole through a reaction with methylmagnesium chloride. lookchem.comguidechem.comchemdad.comchemicalbook.com

Saponification and Double Bond Transposition Reactions

Propenyl guaethol can be synthesized from 1-ethoxy-2-methoxy-4-allyl benzene, a compound also known as ethyl eugenol ether. lookchem.comchemdad.comgoogle.com This method is advantageous as it combines two key transformations in a single step: saponification (hydrolysis) of the ether and the transposition of the double bond from the allyl position (C2-C3 of the side chain) to the more stable propenyl position (C1-C2 of the side chain). lookchem.comchemicalbook.comgoogle.com This isomerization from the allyl to the propenyl isomer is a crucial part of the synthesis. The reaction is typically carried out by heating the starting material with an alkali metal hydroxide, such as potassium or sodium hydroxide, in an alcohol solvent within an autoclave at elevated temperatures (around 170°C). google.com This combined isomerization and demethylation is considered an efficient and time-saving approach. google.com

Multicomponent Synthesis Strategies Employing Propenyl Guaethol as a Building Block

Beyond its synthesis, propenyl guaethol serves as a valuable building block in multicomponent reactions (MCRs). researchgate.netrug.nlnih.gov These reactions are highly efficient, as they combine three or more starting materials in a single step to create complex molecular structures, saving time, energy, and resources. researchgate.net Propenyl guaethol, with its electron-rich propenyl group, is an excellent reactant for certain types of MCRs. researchgate.netdntb.gov.uawikipedia.org

Povarov Reaction Architectures

A significant application of propenyl guaethol as a synthetic building block is in the Povarov reaction. researchgate.netdntb.gov.ua The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinoline derivatives. wikipedia.orgnumberanalytics.com In this context, propenyl guaethol functions as the electron-rich alkene component. wikipedia.org A specific example involves a three-component Povarov reaction between 6-amino quinoxaline (B1680401) (an aromatic amine), various substituted aldehydes, and propenyl guaethol. researchgate.netdntb.gov.uanih.gov The reaction proceeds through the initial formation of an aromatic imine from the amine and aldehyde, which is then activated by a catalyst. wikipedia.org The activated imine undergoes a cycloaddition with propenyl guaethol to construct complex quinoxaline-bearing tetrahydropyridine (B1245486) derivatives. researchgate.netdntb.gov.uanih.gov This strategy demonstrates the utility of propenyl guaethol in generating structurally diverse and complex heterocyclic compounds. nih.gov

Table 2: Components of a Povarov Reaction Involving Propenyl Guaethol
Component TypeSpecific Compound UsedRole in ReactionReference
Aromatic Amine6-Amino QuinoxalineForms imine with aldehyde researchgate.net, dntb.gov.ua, nih.gov
AldehydeSubstituted AldehydesForms imine with amine researchgate.net, dntb.gov.ua, nih.gov
Electron-Rich AlkenePropenyl GuaetholDienophile in cycloaddition researchgate.net, dntb.gov.ua, nih.gov

Catalyst Systems in Propenyl Guaethol-Involved Syntheses

The success of the Povarov reaction is highly dependent on the catalyst used to activate the imine intermediate for the cycloaddition step. wikipedia.org In the multicomponent synthesis of quinoxaline-bearing tetrahydropyridines using propenyl guaethol, the catalyst of choice is Boron trifluoride etherate (BF3•OEt2). researchgate.netdntb.gov.uanih.gov BF3•OEt2 is a Lewis acid that activates the imine, making it more electrophilic and facilitating the subsequent reaction with the nucleophilic alkene (propenyl guaethol). wikipedia.org While other Lewis acids and catalyst systems are employed in various Povarov reactions, BF3•OEt2 has been specifically cited as effective for the reactions involving propenyl guaethol to synthesize these particular heterocyclic structures. researchgate.netdntb.gov.uanih.govsemanticscholar.org

Chemoenzymatic and Biocatalytic Transformations of Propenyl Guaethol

The application of biocatalysis and chemoenzymatic strategies for the transformation of (Z)-propenyl guaethol is an area of growing interest, largely informed by research on structurally similar propenylbenzenes, such as isoeugenol. These methods offer environmentally benign alternatives to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes and whole microbial cells. While direct research on propenyl guaethol is limited, the extensive studies on its methoxy (B1213986) analogue, isoeugenol, provide a predictive framework for its potential biocatalytic conversions.

Biotransformation to High-Value Aromatic Aldehydes

A significant focus of biocatalysis in this area has been the conversion of propenylphenols into valuable aromatic aldehydes like vanillin (B372448). Numerous bacterial strains have been identified that can perform this transformation on isoeugenol, suggesting a potential pathway for propenyl guaethol analogues.

The metabolic pathway for isoeugenol degradation typically proceeds through the oxidation of the propenyl side chain. Studies with strains like Bacillus pumilus S-1 have identified key intermediates, including an isoeugenol-epoxide and an isoeugenol-diol, confirming an epoxide-diol degradation pathway. nih.gov In this process, the double bond of the propenyl group is first epoxidized by a monooxygenase, followed by hydrolysis to a diol by an epoxide hydrolase. Subsequent oxidative cleavage of the diol yields vanillin. nih.gov The vanillin can be further oxidized by the microorganisms to the corresponding carboxylic acid (vanillic acid) and then to protocatechuic acid before ring cleavage occurs. nih.gov

Several microorganisms have demonstrated notable efficiency in converting isoeugenol to vanillin. For instance, a newly isolated strain, Bacillus pumilus S-1, was able to convert 10 g/L of isoeugenol into 3.75 g/L of vanillin after 150 hours, achieving a molar yield of 40.5%. nih.govresearchgate.net Similarly, growing cells of Pseudomonas aeruginosa ISPC2 produced 1.62 g/L of vanillin from a 1% (v/v) isoeugenol solution in 72 hours. nih.govbrieflands.com An even higher molar conversion yield of 71% was achieved using resting cells of Pseudomonas putida IE27, which produced 16.1 g/L of vanillin from 150 mM isoeugenol in just 24 hours. nih.gov

However, the substrate specificity of the enzymes involved is a critical factor. A study on trans-anethole oxygenase (TAO) from Pseudomonas putida JYR-1, an enzyme that catalyzes the oxidation of several propenylbenzenes including isoeugenol and isosafrole, found that it was inactive towards propenyl guaethol. plos.orgnih.gov This suggests that the substitution of a methoxy group (as in isoeugenol) with an ethoxy group (as in propenyl guaethol) can prevent the substrate from binding to the active site of certain enzymes.

Table 1: Biotransformation of Isoeugenol to Vanillin by Various Microbial Strains
MicroorganismSubstrate ConcentrationProduct ConcentrationMolar Yield (%)Reaction Time (h)Reference
Bacillus pumilus S-110 g/L3.75 g/L40.5%150 nih.govresearchgate.net
Pseudomonas aeruginosa ISPC21% (v/v)1.62 g/L17.3%72 brieflands.com
Pseudomonas putida IE27150 mM16.1 g/L71%24 nih.gov

Two-Step Chemoenzymatic Synthesis of Oxygenated Derivatives

A versatile two-step chemoenzymatic methodology has been developed for the synthesis of oxygenated propenylbenzene derivatives, such as vicinal diols and α-hydroxy ketones. frontiersin.orgnih.gov This process, successfully applied to isoeugenol, represents a promising route for producing novel derivatives of propenyl guaethol.

Step 1: Diol Synthesis via Lipase-Catalyzed Epoxidation-Hydrolysis: The first step involves the epoxidation of the propenyl double bond. This is achieved using an immobilized lipase, such as Novozym 435 from Candida antarctica, which catalyzes the formation of a peroxy acid from a carboxylic acid precursor and hydrogen peroxide. The in situ-formed peroxy acid then epoxidizes the substrate. Subsequent alkaline hydrolysis of the resulting epoxide, for example with methanolic potassium hydroxide, cleaves the oxirane ring to yield the corresponding vicinal diol. frontiersin.orgnih.gov This method successfully converted isoeugenol into its diol with a high yield of 69%. nih.gov

Step 2: Microbial Oxidation to Hydroxy Ketones: The diol mixture produced in the first step serves as a substrate for a whole-cell microbial oxidation. Various bacterial strains, particularly from the genera Rhodococcus and Dietzia, have proven effective in selectively oxidizing the secondary alcohol of the diol to a ketone, yielding an α-hydroxy ketone. frontiersin.orgnih.gov Scaled-up biotransformations using strains like Dietzia sp. DSM44016 and Rhodococcus erythropolis have resulted in yields for these hydroxy ketones ranging from 36% to 62.5%. frontiersin.orgnih.gov

Table 2: Chemoenzymatic Synthesis of Oxygenated Propenylbenzene Derivatives
Reaction StepCatalyst/MicroorganismSubstrateProductKey ReagentsYieldReference
Epoxidation-HydrolysisNovozym 435 (Lipase)Isoeugenol1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diolH₂O₂, Ethyl Acetate, KOH69% frontiersin.orgnih.gov
Microbial OxidationDietzia sp. DSM44016, Rhodococcus erythropolisPropenylbenzene Diolsα-Hydroxy KetonesWhole Cells in Medium36-62.5% frontiersin.orgnih.gov

Biocatalytic Glucosylation

Glucosylation is another important biocatalytic transformation that can enhance the properties of natural compounds. An engineered strain of Corynebacterium glutamicum, expressing the glycosyltransferase enzyme YdhE from Bacillus lichenformis, has been used for the effective glucosylation of isoeugenol. nih.govdntb.gov.ua This whole-cell system converted approximately 93% of the isoeugenol supplied. nih.gov The process yielded two main products: isoeugenol-1-O-β-d-glucoside and a subsequently acetylated version, isoeugenol-1-O-β-d-(2″-acetyl)-glucoside, due to the native acetyltransferase activity in C. glutamicum. nih.govresearchgate.net This approach demonstrates the potential for creating novel glycosylated derivatives of (Z)-propenyl guaethol, which could exhibit altered solubility or bioactivity.

Stereochemistry and Isomerism of Propenyl Guaethol

Characterization of (Z)- and (E)-Isomeric Forms

The (Z) and (E) isomers of propenyl guaethol can be distinguished by their different physical properties, most notably their melting points. The (E)-isomer, often referred to as trans-propenyl guaethol, has a significantly higher melting point than the (Z)- or cis-isomer. chemicalbook.comguidechem.comchemdad.comlookchem.com This difference is attributed to the more efficient packing of the planar and more linear (E)-isomer in the crystal lattice compared to the less symmetrical (Z)-isomer.

The IUPAC name for the (Z)-isomer is 2-ethoxy-5-[(Z)-prop-1-enyl]phenol. nih.gov While the (E)-isomer is noted for its sweet, vanilla-like odor, specific sensory characteristics of the pure (Z)-isomer are less commonly documented. chemicalbook.comguidechem.comchemdad.comlookchem.com Commercial propenyl guaethol is often a mixture of the two isomers. thegoodscentscompany.comperflavory.com

Table 1: Physical and Chemical Properties of Propenyl Guaethol Isomers

Property (Z)-Propenyl Guaethol (E)-Propenyl Guaethol
Synonym cis-Propenyl guaethol trans-Propenyl guaethol
IUPAC Name 2-ethoxy-5-[(Z)-prop-1-enyl]phenol nih.gov 2-ethoxy-5-[(E)-prop-1-enyl]phenol nih.gov
CAS Number 876306-58-0 chemicalbook.comguidechem.comchemdad.comnih.gov 63477-41-8 chemicalbook.comguidechem.comchemdad.com
Melting Point 35–36°C chemicalbook.comguidechem.comchemdad.comlookchem.com 86–88°C chemicalbook.comchemdad.comlookchem.com
Odor Profile Not specified in detail Sweet, vanilla-like chemicalbook.comguidechem.comchemdad.comlookchem.com
Molecular Formula C₁₁H₁₄O₂ nih.gov C₁₁H₁₄O₂ nih.gov
Molecular Weight 178.23 g/mol nih.gov 178.23 g/mol nih.gov

Influence of Stereoisomerism on Molecular Conformation and Reactivity

The spatial arrangement affects how the molecule can interact with other reactants or biological macromolecules. For instance, the steric hindrance around the double bond and the phenolic hydroxyl group is different for each isomer, which can influence their accessibility for chemical reactions. The (E)-isomer has been utilized as a starting material in the synthesis of more complex molecules, such as 2S-((E)-2-ethoxy-5-propenyl-phenoxy)-1-(3,4,5-trimethoxy-phenyl)-propane-1-one, indicating its utility as a synthetic intermediate. chemicalbook.comchemdad.comlookchem.com

Furthermore, enzymatic reactions can be highly sensitive to substrate stereochemistry. In a study involving the enzyme trans-anethole oxygenase (TAO) from Pseudomonas putida, it was observed that the enzyme could not metabolize propenyl guaethol. scispace.comresearchgate.net The study suggested that the enzyme's active site has a specific requirement for a methoxy (B1213986) group on the aromatic ring, as it was unable to process the ethoxy group of propenyl guaethol. scispace.comresearchgate.net While this study did not differentiate between the isomers, it underscores how subtle structural features, dictated in part by stereoisomerism, govern molecular interactions and biological reactivity.

Methodologies for Stereoselective Synthesis of (Z)-Propenyl Guaethol

The synthesis of propenyl guaethol can be achieved through several routes, though these methods often yield a mixture of (Z) and (E) isomers or favor the thermodynamically more stable (E)-isomer. Specific methodologies aimed at the stereoselective synthesis of the (Z)-isomer are less common.

General synthetic strategies include:

Isomerization of the Allyl Precursor : A common method involves the base-catalyzed isomerization of the corresponding allyl-benzene, 1-ethoxy-2-methoxy-4-allyl benzene (B151609) (ethyl eugenol (B1671780) ether). chemicalbook.comgoogle.com Heating this precursor with a strong base like sodium hydroxide (B78521) in a solvent such as methanol (B129727) or ethanol (B145695) promotes the migration of the double bond from the terminal position to the more stable conjugated position, forming propenyl guaethol. chemicalbook.comgoogle.com However, this process typically results in the formation of the more stable (E)-isomer as the major product. google.com

Alkaline Hydrolysis : Propenyl guaethol can be prepared via the alkaline hydrolysis of 1-ethoxy-2-methoxy-4-propenyl benzene under pressure and high temperatures. chemicalbook.comguidechem.comchemdad.com

Other Routes : Preparation from isosafrole via reaction with a Grignard reagent or through the ethylation of isoeugenol (B1672232) followed by selective demethylation are also documented methods. chemicalbook.comguidechem.comchemdad.comlookchem.com

Achieving a high yield of the (Z)-isomer selectively presents a significant synthetic challenge. Stereoselective synthesis would require carefully controlled reaction conditions or the use of specific catalysts that can direct the formation of the cis-double bond. Such specialized methods are not widely reported in the available literature, which tends to focus on the production of the (E)-isomer or isomer mixtures.

Differential Biological Activities and Structural Effects of Propenyl Guaethol Isomers

The distinct three-dimensional structures of the (Z) and (E) isomers of propenyl guaethol can lead to significant differences in their biological activities. The precise geometry of a molecule is often crucial for its ability to bind to the active site of an enzyme or a cellular receptor.

A study investigating the antiproliferative activity of novel quinoxaline (B1680401) derivatives synthesized using propenyl guaethol provided direct evidence of the importance of stereochemistry. researchgate.net The research involved synthesizing both cis and trans derivatives and evaluating their effects on neuroblastoma cell lines (SK-N-SH and IMR-32). researchgate.net The results clearly indicated that the trans derivatives, which correspond to the (E) configuration, exhibited superior biological activity compared to the cis (Z) derivatives. researchgate.net The authors concluded that stereochemistry plays a vital role in the antiproliferative effects of these compounds, as the different spatial arrangements of the isomers likely lead to differential binding and interaction with biological targets. researchgate.net

Table 2: Comparative Biological Activity of Propenyl Guaethol-Derived Isomers

Isomeric Form Biological Target Observed Activity Reference
trans-Derivatives Neuroblastoma Cell Lines (SK-N-SH, IMR-32) Displayed better antiproliferative activity. researchgate.net
cis-Derivatives Neuroblastoma Cell Lines (SK-N-SH, IMR-32) Showed lower antiproliferative activity compared to trans-isomers. researchgate.net

This finding highlights a critical principle in medicinal chemistry and pharmacology: even a subtle change in molecular geometry, such as the configuration around a double bond, can have a profound impact on the ultimate biological effect of a compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for Z Propenyl Guaethol

Chromatographic Separation Techniques

Chromatography is fundamental for the separation of (Z)-Propenyl guaethol from its (E)-isomer and other compounds within a complex matrix. The subtle stereochemical differences between the geometric isomers demand high-resolution techniques for effective separation. vurup.sk

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the separation, identification, and quantification of (Z)-Propenyl guaethol. The separation of (Z)- and (E)-isomers can be achieved using capillary columns with specific stationary phases that can differentiate between the geometric isomers. vurup.sk High-efficiency capillary columns, potentially with liquid crystalline stationary phases, are often required to resolve the isomers, which may have very similar boiling points and polarities. vurup.sk

Once separated chromatographically, the compound is introduced into the mass spectrometer. The mass spectrum provides the molecular weight and a specific fragmentation pattern that serves as a chemical fingerprint. For (Z)-Propenyl guaethol, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight. nih.gov Quantification can be performed with high sensitivity and selectivity by operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference. uni-muenchen.de

Table 1: Illustrative GC-MS/MS Parameters for Propenyl Guaethol Isomer Analysis Note: These are representative conditions for this class of compounds and may require optimization.

Parameter Setting
Gas Chromatograph (GC)
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane)
Injection Mode Split/Splitless (e.g., 50:1 split ratio) libretexts.org
Injector Temperature 250 °C researchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. libretexts.org This method is crucial in the flavor and fragrance industry for identifying which specific volatile compounds in a mixture are responsible for its characteristic aroma. researchgate.net As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a Flame Ionization Detector or MS) and a heated sniffing port, where a trained sensory panelist assesses the odor. libretexts.org

Table 2: Representative Sensory Profile for Propenyl Guaethol (Isomer Composition Not Specified) Source: Data compiled from flavor industry descriptions. thegoodscentscompany.comperfumerflavorist.com

Descriptor Category Specific Notes
Primary Aroma Sweet, Vanilla, Powdery
Secondary Notes Creamy, Spicy, Anise, Phenolic (at high concentrations) thegoodscentscompany.com

| Nuances | Heliotrope-like perfumerflavorist.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the unambiguous structural elucidation of (Z)-Propenyl guaethol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

A key application of ¹H NMR in this context is the differentiation between the (Z) and (E) isomers. This is achieved by examining the coupling constant (J-value) between the two vinylic protons on the propenyl side chain. For a (Z) or cis configuration, the coupling constant is typically smaller (around 12 Hz), whereas the (E) or trans configuration exhibits a larger coupling constant (around 16 Hz).

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, confirming the carbon skeleton, including the ethoxy group, the substituted benzene (B151609) ring, and the propenyl side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for (Z)-Propenyl Guaethol Note: These are predicted values based on standard NMR principles and data from analogous structures. Experimental values may vary based on solvent and concentration.

¹H NMR Position Predicted δ (ppm) Multiplicity Predicted J (Hz)
Aromatic H on ring 6.7 - 6.9 m
Vinylic =CH-CH₃ 5.6 - 5.8 m
Vinylic Ar-CH= 6.3 - 6.5 m J(cis) ≈ 12
Phenolic -OH 5.0 - 6.0 br s
Ethoxy -O-CH₂-CH₃ 4.0 - 4.2 q J ≈ 7.0
Propenyl =CH-CH₃ 1.8 - 2.0 dd
Ethoxy -O-CH₂-CH₃ 1.3 - 1.5 t J ≈ 7.0
¹³C NMR Position Predicted δ (ppm)
Aromatic Quaternary C-O, C-C 145-148
Aromatic Quaternary C-OEt 143-146
Aromatic Quaternary C-Propenyl 129-132
Aromatic/Vinylic CH Ar-CH, Ar-CH=CH 110-130
Ethoxy -O-CH₂- 63-66

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and conjugated systems within the molecule.

IR spectroscopy is used to identify the characteristic vibrations of bonds within (Z)-Propenyl guaethol. The spectrum would confirm the presence of a hydroxyl group (O-H stretch), an aromatic ring (C=C and C-H stretches), an ether linkage (C-O stretch), and the carbon-carbon double bond of the propenyl group (C=C stretch).

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated π-system, which includes the benzene ring and the propenyl side chain. The presence of the phenolic hydroxyl and ethoxy groups as substituents on the ring will influence the wavelength of maximum absorbance (λmax).

Table 4: Expected Spectroscopic Data for (Z)-Propenyl Guaethol

Spectroscopic Method Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
Infrared (IR) O-H stretch (phenolic) 3200 - 3600 (broad)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=C stretch (aromatic) 1500 - 1600
C=C stretch (propenyl) 1640 - 1680
Ar-O-C stretch (ether) 1200 - 1275 (asymmetric)
C-O-C stretch (ether) 1000 - 1075 (symmetric)

| Ultraviolet-Visible (UV-Vis) | π → π* transition | ~260 - 280 nm |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides critical information for structural elucidation by analyzing the fragmentation pattern of the molecular ion. For (Z)-Propenyl guaethol (molecular weight 178.23), the electron ionization (EI) mass spectrum would show a molecular ion (M⁺˙) at m/z 178. The subsequent fragmentation is dictated by the molecule's structure, particularly the stability of the resulting ions.

Key fragmentation pathways would include the loss of the ethyl group from the ether linkage and the loss of a methyl group from the propenyl side chain. The fragmentation of the propenyl chain and cleavages around the aromatic ring would produce a series of characteristic ions. Analysis of tandem MS (MS/MS) data, where a precursor ion is selected and fragmented, provides even more detailed structural information. For example, selecting the deprotonated molecule [M-H]⁻ at m/z 177 in negative ion mode and fragmenting it reveals characteristic losses. nih.gov

Table 5: Major Fragment Ions in the Mass Spectrum of Propenyl Guaethol Source: Based on data from PubChem for Propenyl Guaethol and analogous structures. nih.govmdpi.com

m/z (Mass-to-Charge Ratio) Proposed Identity / Loss
178 Molecular Ion [M]⁺˙
177 [M-H]⁻ (in negative mode) nih.gov
163 [M - CH₃]⁺ (Loss of methyl radical from propenyl group)
150 [M - C₂H₄]⁺˙ (Loss of ethene via rearrangement)
149 [M - C₂H₅]⁺ (Loss of ethyl radical from ethoxy group)

Pharmacological and Biological Activities of Z Propenyl Guaethol Preclinical and in Vitro Studies

Anticancer and Antiproliferative Activity Investigations

Research into the direct anticancer effects of (Z)-Propenyl guaethol is limited. However, its structural backbone has been utilized in the synthesis of more complex molecules that have demonstrated cytotoxic activities.

Direct in vitro studies on the cytotoxicity of (Z)-Propenyl guaethol against human cancer cell lines such as A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and HepG2 (liver carcinoma) are not extensively documented in the reviewed literature.

However, the compound has been used as a key reactant in the synthesis of novel quinoxaline (B1680401) bearing tetrahydropyridine (B1245486) derivatives. researchgate.net These synthesized derivatives were subsequently evaluated for their anticancer activity against the A-549, MCF-7, PC-3, and HepG2 cell lines. researchgate.net In these studies, one of the derivatives, designated as compound 4a, demonstrated significant potency, comparable to the standard chemotherapeutic drug Adriamycin, with GI50 (Growth Inhibition 50) values below 10 μg/ml across all tested cell lines. researchgate.net Other derivatives, namely 4b, 4f, and 4i, also showed good cytotoxic effects specifically against the A-549 cell line. researchgate.net

Table 1: In Vitro Anticancer Activity of a (Z)-Propenyl Guaethol Derivative This table shows the growth inhibitory concentration (GI50) of a synthesized derivative (Compound 4a), which used propenyl guaethol as a starting material, against various human cancer cell lines.

Cell LineCancer TypeGI50 of Compound 4a (μg/ml)Reference
A-549Lung Carcinoma<10 researchgate.net
MCF-7Breast Adenocarcinoma<10 researchgate.net
PC-3Prostate Cancer<10 researchgate.net
HepG2Liver Carcinoma<10 researchgate.net

The molecular mechanisms underlying the direct antineoplastic effects of (Z)-Propenyl guaethol have not been elucidated in the available research. Studies have focused on the biological activities of compounds synthesized from propenyl guaethol rather than the compound itself. researchgate.net Therefore, mechanistic insights pertaining specifically to (Z)-Propenyl guaethol's interaction with cancer cell pathways, such as the induction of apoptosis or cell cycle arrest, remain an area for future investigation.

Antimicrobial Properties and Biofilm Modulation

(Z)-Propenyl guaethol has demonstrated significant antimicrobial and antibiofilm activities, particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.gov This bacterium is a major cause of food spoilage and can lead to serious infections in humans, often protected by a resilient biofilm matrix. nih.gov

(Z)-Propenyl guaethol, also referred to as PG in studies, has a significant impact on the ability of P. aeruginosa to form biofilms. nih.gov Research using a polystyrene tube assay showed that the compound causes a notable inhibition of biofilm formation at concentrations of 50 and 25 µg/ml. nih.gov Microscopic analyses, including scanning electron microscopy and fluorescent microscopy, confirmed these findings, revealing that biofilms treated with (Z)-Propenyl guaethol were thinner and contained a reduced amount of the protective exopolysaccharide (EPS) matrix. nih.gov Molecular docking simulations suggest that these effects may be mediated through favorable interactions and stable complex formation with the bacterial type-IV pili subunit, PilY1, which is crucial for bacterial attachment and biofilm initiation. nih.gov

Table 2: Effect of (Z)-Propenyl Guaethol on P. aeruginosa Biofilm Formation This table summarizes the observed effects of (Z)-Propenyl guaethol on the formation and structure of Pseudomonas aeruginosa biofilms.

ParameterObservationEffective ConcentrationsReference
Biofilm FormationSignificant inhibition25 µg/ml, 50 µg/ml nih.gov
Biofilm StructureThinner biofilm with low EPS matrixNot specified nih.gov
Bacterial AttachmentImpactedNot specified nih.gov

A significant finding is the ability of (Z)-Propenyl guaethol to work in concert with conventional antibiotics, enhancing their efficacy against P. aeruginosa biofilms. nih.gov Studies have demonstrated that the compound shows marked synergistic inhibition of biofilms when used in combination with aminoglycoside antibiotics such as gentamicin, kanamycin, and streptomycin. nih.gov This suggests that (Z)-Propenyl guaethol could potentially help overcome the protective barrier of biofilms, making the embedded bacteria more susceptible to the action of established antimicrobial agents. nih.govresearchgate.net

Antioxidant Activity Profiling

(Z)-Propenyl guaethol has been utilized as a precursor in the synthesis of novel compounds with potential therapeutic applications. One area of investigation has been the antioxidant activity of its derivatives. In a notable study, (Z)-propenyl guaethol was used as a reactant in a three-component Povarov reaction to synthesize a series of quinoxaline bearing tetrahydropyridine derivatives. researchgate.netdntb.gov.ua The antioxidant potential of these newly synthesized compounds was evaluated using DPPH and H₂O₂ scavenging assays. researchgate.net

The research revealed that several of the synthesized derivatives exhibited significant antioxidant activities. researchgate.netdntb.gov.ua Specifically, compounds designated as 4a, 4b, and 4i demonstrated promising scavenging abilities against both DPPH and H₂O₂. researchgate.net The ortho-propenyl group, a key feature of the parent compound, is recognized for its ability to decrease the bond dissociation enthalpy (BDE) of the phenolic ArO-H bond, a factor that can enhance antioxidant efficacy. nih.gov This suggests that the inherent structure of propenyl guaethol contributes favorably to the antioxidant profile of its derivatives.

The results from the in vitro antioxidant assays for selected derivatives are summarized below.

Table 1: Antioxidant Activity of (Z)-Propenyl Guaethol Derivatives

Compound DPPH Scavenging Activity (%) H₂O₂ Scavenging Activity (%)
4a Promising Promising
4b Promising Promising
4i Promising Promising

Source: Adapted from research on quinoxaline bearing tetrahydropyridine derivatives. researchgate.net

Anti-mycobacterial Activity Studies

The quest for new anti-mycobacterial agents has led researchers to explore derivatives of various natural and synthetic compounds. Following this trend, derivatives of (Z)-propenyl guaethol have been evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. The same series of quinoxaline bearing tetrahydropyridine derivatives synthesized from (Z)-propenyl guaethol was tested for anti-mycobacterial activity against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA) method. researchgate.netdntb.gov.ua

The findings from this research were significant, indicating that several of the synthesized compounds possessed potent anti-mycobacterial properties. researchgate.net The in vitro results showed that compounds 4a, 4b, 4g, and 4i, in particular, exhibited superior activity compared to the standard drugs pyrazinamide (B1679903), ciprofloxacin, and streptomycin, with a minimum inhibitory concentration (MIC) value of 1.6 μg/ml. researchgate.net These results underscore the potential of using (Z)-propenyl guaethol as a scaffold for developing new and effective anti-tubercular agents. researchgate.netdntb.gov.ua

The anti-mycobacterial activity of these key compounds is detailed in the table below.

Table 2: Anti-mycobacterial Activity of (Z)-Propenyl Guaethol Derivatives against M. tuberculosis H37Rv

Compound Minimum Inhibitory Concentration (MIC) (μg/ml)
4a 1.6
4b 1.6
4g >1.6 (Specific value not provided but noted as active)
4i 1.6
Pyrazinamide (Standard) >1.6
Ciprofloxacin (Standard) >1.6
Streptomycin (Standard) >1.6

Source: Adapted from research on quinoxaline bearing tetrahydropyridine derivatives. researchgate.net

Pharmacological Modulations of Propenyl Guaethol-Derived Compounds

The structural framework of (Z)-propenyl guaethol serves as a versatile starting point for the synthesis of more complex heterocyclic structures with potential pharmacological activities. researchgate.netresearchgate.net The derivatization of this compound has led to the creation of novel molecules, such as tetrahydropyridines, which are closely related to piperidines. researchgate.netdntb.gov.uaresearchgate.net Piperidine (B6355638) and its derivatives are recognized as crucial synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals and demonstrating a wide array of pharmacological actions, including effects on the central nervous system (CNS). researchgate.netmdpi.comnih.gov

The gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov It is a key target for a multitude of drugs that modulate anxiety, brain excitability, and muscle tone. nih.gov The receptor's complexity, arising from its heteropentameric structure composed of various subunits (e.g., α, β, γ), allows for multiple binding sites that can be targeted by different ligands, including allosteric modulators. nih.govfrontiersin.org

Phenolic compounds, the class to which (Z)-propenyl guaethol belongs, are known to interact with GABA-A receptors. frontiersin.org Furthermore, the piperidine skeleton is a well-established pharmacophore in compounds targeting the CNS. researchgate.netbiomedpharmajournal.org While direct studies on the GABA-A receptor agonism of piperidine derivatives specifically derived from (Z)-propenyl guaethol are not extensively documented in the available literature, the general pharmacology of these structural motifs suggests a potential for such interactions. The synthesis of tetrahydropyridine derivatives from (Z)-propenyl guaethol provides a structural link to the piperidine class, opening a pathway for investigating their effects on CNS receptors like the GABA-A receptor. researchgate.netresearchgate.net The interaction of general anesthetics and other modulators with the transmembrane domains of GABA-A receptors, often at interfaces between subunits like α and β, highlights the potential for structurally related molecules to exhibit similar activities. nih.govnih.gov Therefore, the investigation of how piperidine or tetrahydropyridine derivatives of (Z)-propenyl guaethol interact with GABA-A receptor subtypes remains a pertinent area for future pharmacological research.

Mechanistic Investigations of Propenyl Guaethol S Biological Effects

Molecular Target Identification and Validation

Identifying the precise molecular targets of a bioactive compound is fundamental to understanding its mechanism of action. For (Z)-Propenyl guaethol, research has pinpointed a key interaction with a specific bacterial protein, validating it as a direct target.

The primary molecular target identified for propenyl guaethol (PG) is the PilY1 protein, a critical component of the type IV pili (T4P) system in Pseudomonas aeruginosa. nih.gov Type IV pili are surface appendages essential for this bacterium's motility, initial attachment to surfaces, and the formation of biofilms—structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov

In silico studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating this interaction. nih.gov These computational models predict that propenyl guaethol forms a stable complex with the PilY1 subunit, indicating favorable and direct binding. nih.gov This interaction is significant because PilY1 acts as a mechanosensor; its engagement with a surface is a crucial first step that triggers the signaling cascade leading to a sessile, biofilm-forming lifestyle. researchgate.net By binding to PilY1, propenyl guaethol appears to interfere with this protein's normal function, thereby disrupting the initial stages of biofilm development. nih.gov The interaction effectively inhibits the bacterium's ability to sense and respond to surface cues that would typically promote biofilm formation. nih.govresearchgate.net

Table 1: Summary of In Silico Findings on Propenyl Guaethol and PilY1 Interaction
TechniqueFindingImplicationReference
Molecular DockingDemonstrated favorable interactions between propenyl guaethol and the PilY1 subunit.Suggests a high-affinity binding relationship between the compound and the protein target. nih.gov
Molecular Dynamics SimulationShowed the formation of a stable complex between propenyl guaethol and PilY1.Indicates that the binding is not transient and is structurally stable over time, supporting a direct modulatory role. nih.gov

Cellular Pathway Analysis and Signaling Modulation

The direct binding of (Z)-Propenyl guaethol to PilY1 initiates a cascade of downstream effects, modulating key cellular pathways related to bacterial virulence and community behavior. The disruption of PilY1 function directly impacts bacterial motility and the signaling networks that govern the switch from a planktonic (free-swimming) state to a biofilm-associated one. nih.gov

Research has demonstrated that propenyl guaethol significantly inhibits several forms of P. aeruginosa motility, including twitching, swarming, and swimming. nih.govresearchid.co These motility phenotypes are complex processes controlled by intricate signaling pathways, including the two-component system FleS/FleR, and are essential for the bacteria to explore and colonize surfaces. nih.govresearchgate.net

Furthermore, the interaction with PilY1 is believed to modulate the levels of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). researchgate.net In P. aeruginosa, high levels of c-di-GMP promote sessility and biofilm formation, while low levels favor motility. plos.orgnih.govnih.gov The PilY1 protein is a key player in a mechanosensing pathway that, upon surface contact, triggers an increase in c-di-GMP levels. researchgate.net By interacting with PilY1, (Z)-Propenyl guaethol likely disrupts this force-induced signaling, preventing the surge in c-di-GMP required for the transition to a biofilm lifestyle. nih.govresearchgate.net This interference keeps the bacteria in a more motile, planktonic state and inhibits the production of the extracellular polymeric substance (EPS) matrix that forms the protective scaffold of the biofilm. nih.govresearchid.co

Enzyme Inhibition and Activation Dynamics

Investigations into the direct effects of (Z)-Propenyl guaethol on specific enzymes are less extensive than the research into its anti-biofilm properties. However, existing studies provide some insight into its interactions, or lack thereof, with certain enzymes.

One study focusing on the biotransformation of related compounds by Pseudomonas putida found that the enzyme trans-anethole oxygenase (TAO) was incapable of metabolizing propenyl guaethol. The study suggested that the presence of an ethoxy functional group in the meta position on the benzene (B151609) ring prevented the enzyme from acting on the compound. This indicates that while it may interact with the enzyme's active site, it is not a substrate for activation or degradation by this particular oxygenase.

There is currently limited direct evidence in the reviewed literature detailing the inhibition or activation of other specific enzymes by (Z)-Propenyl guaethol. Its primary described mechanism of biological action against P. aeruginosa is centered on the physical obstruction of a key structural and sensory protein (PilY1), rather than the catalytic inhibition or activation of an enzyme. nih.gov

Structure Activity Relationship Sar Studies of Z Propenyl Guaethol and Its Analogs

Influence of the (Z)-Propenyl Moiety on Biological Activity

The geometric configuration of the propenyl side chain is a significant determinant of the biological activity of propenyl guaethol. The "(Z)-" isomer, where the higher priority groups are on the same side of the double bond, presents a distinct three-dimensional structure compared to its (E)-isomer. nih.govchemicalbook.com This stereochemistry can profoundly influence how the molecule interacts with biological targets.

Recent studies have highlighted the role of propenyl guaethol (PG) in inhibiting biofilm formation by Pseudomonas aeruginosa. Research demonstrates that PG has a significant impact on the bacteria's ability to form biofilms, attach to surfaces, and on its motility. nih.gov Specifically, PG has been shown to inhibit the twitching, swarming, and swimming motility of P. aeruginosa. nih.gov The mechanism of this antibiofilm activity is thought to be mediated through interaction with the bacterial type-IV pili subunit, PilY1. nih.govacs.org The propenyl moiety is crucial for establishing favorable and stable interactions within the binding site of this protein. nih.gov

The (Z)-configuration of the propenyl group dictates the spatial arrangement of the molecule, which in turn affects its binding affinity to receptor sites or enzyme active sites. Alterations to this moiety, such as saturation of the double bond to a propyl group or a change in its position on the phenyl ring, would be expected to significantly modify the observed biological activity.

Contributions of Phenolic and Ethoxy Substituents to Pharmacological Profiles

The pharmacological profile of propenyl guaethol is significantly shaped by its phenolic hydroxyl (-OH) and ethoxy (-OCH2CH3) groups. The phenolic hydroxyl group is a key contributor to the antioxidant properties of the molecule. chemimpex.com This functional group can donate a hydrogen atom to scavenge free radicals, a mechanism common to many phenolic antioxidants.

SAR in Novel Derivatives Incorporating the Propenyl Guaethol Scaffold

The (Z)-propenyl guaethol scaffold has been utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. researchgate.netresearchgate.net A notable example is its use in three-component Povarov reactions to create novel quinoxaline (B1680401) bearing tetrahydropyridine (B1245486) derivatives. researchgate.netresearchgate.netresearchgate.net These new chemical entities have been evaluated for a range of biological activities, including anticancer, antioxidant, and anti-tubercular effects. researchgate.net

In a series of these derivatives, the propenyl guaethol moiety serves as a key structural component. The structure-activity relationship studies of these synthesized compounds revealed that the nature and position of substituents on the other parts of the molecule, in combination with the propenyl guaethol fragment, significantly influence the biological outcome. For instance, in anticancer assays against cell lines such as A-549, MCF-7, PC-3, and HepG2, specific derivatives showed potent cytotoxicity. researchgate.netresearchgate.net Compound 4a from one such study proved to be as potent as the standard drug adriamycin against all tested cell lines. researchgate.netresearchgate.net

The antioxidant activity of these derivatives was also evaluated, with several compounds showing promising radical scavenging capabilities. researchgate.netresearchgate.net Furthermore, certain derivatives exhibited significant anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with MIC values superior to standard drugs like pyrazinamide (B1679903) and ciprofloxacin. researchgate.net These findings underscore the value of the propenyl guaethol scaffold in medicinal chemistry for the development of new bioactive agents.

Compound IDBiological ActivityCell Lines/StrainsResults
Derivative 4a AnticancerA-549, MCF-7, PC-3, HepG2GI50 <10 μg/ml. researchgate.netresearchgate.net
AntioxidantDPPH, H2O2Promising activity. researchgate.netresearchgate.net
Anti-mycobacterialMTB H37RvMIC = 1.6 μg/ml. researchgate.net
Derivative 4b AnticancerA-549Good cytotoxicity. researchgate.netresearchgate.net
AntioxidantDPPH, H2O2Promising activity. researchgate.netresearchgate.net
Anti-mycobacterialMTB H37RvMIC = 1.6 μg/ml. researchgate.net
Derivative 4f AnticancerA-549Good cytotoxicity. researchgate.netresearchgate.net
Derivative 4g Anti-mycobacterialMTB H37RvMIC = 1.6 μg/ml. researchgate.net
Derivative 4i AnticancerA-549Good cytotoxicity. researchgate.netresearchgate.net
AntioxidantDPPH, H2O2Promising activity. researchgate.netresearchgate.net
Anti-mycobacterialMTB H37RvMIC = 1.6 μg/ml. researchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational methods are increasingly employed to understand the structure-activity relationships of (Z)-propenyl guaethol and its derivatives, providing insights that guide the design of more potent and selective compounds. Molecular docking and molecular dynamics (MD) simulations have been particularly valuable.

In the context of its antibiofilm activity, molecular docking studies were used to investigate the interaction between propenyl guaethol and the bacterial protein PilY1. nih.gov These simulations revealed favorable interactions and the formation of a stable complex, corroborating the hypothesis that PilY1 is a target for its antibiofilm action. nih.govacs.org Such computational models help to visualize the binding mode and identify the key amino acid residues involved in the interaction, offering a rational basis for designing analogs with improved binding affinity.

For the novel quinoxaline bearing tetrahydropyridine derivatives, computational studies including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions have been integral to their evaluation. researchgate.netresearchgate.net These in silico methods help to predict the pharmacokinetic profiles and drug-likeness of the synthesized compounds, allowing for the early identification of candidates with potentially favorable properties for further development. researchgate.netresearchgate.net By combining computational predictions with experimental data, researchers can more efficiently optimize lead compounds, saving time and resources in the drug discovery process.

Chemical Ecology and Environmental Studies of Propenyl Guaethol

Occurrence and Role in Natural Ecosystems

(Z)-Propenyl guaethol is generally considered a synthetic aromatic compound. vanaroma.onlinevanaroma.com Sources within the flavor and fragrance industry indicate that it is not found in nature and is derived synthetically from eugenol (B1671780), a compound found in clove oil. vanaroma.onlinethegoodscentscompany.com While (Z)-propenyl guaethol itself is not documented as a naturally occurring plant metabolite, structurally related alkenylbenzenes such as eugenol and isoeugenol (B1672232) are well-known constituents of essential oils from various plants, where they function as flavor components and may play a role in plant defense. mdpi.com

Environmental Fate and Transformation Pathways

The environmental fate of (Z)-propenyl guaethol is not extensively documented. However, studies on the structurally similar compound isoeugenol provide insights into potential transformation pathways, including both biological and non-biological degradation processes. These pathways are crucial for understanding how the compound is altered and broken down in the environment.

The primary metabolite from the microbial transformation of isoeugenol is vanillin (B372448). researchgate.netonlinesciencepublishing.com Different microorganisms employ distinct metabolic routes. For instance, the soil bacterium Bacillus subtilis HS8 was found to convert isoeugenol to vanillin via an isoeugenol-diol intermediate; the vanillin was then further metabolized into vanillic acid and guaiacol. researchgate.net In another study, Bacillus pumilus S-1 converted 10 g/L of isoeugenol into 3.75 g/L of vanillin within 150 hours, achieving a molar yield of 40.5%. researchgate.net This process also produced dehydrodiisoeugenol, a dimer of isoeugenol. researchgate.net The bacterium Pseudomonas nitroreducens strain Jin1 can also grow on isoeugenol as its sole carbon and energy source, transforming it into vanillin. researchgate.net

Table 1: Microbial Biotransformation of Isoeugenol (as an analog for Propenyl Guaethol)

Microorganism Key Metabolites/Products Reference
Aspergillus niger Vanillin, Vanillic Acid, Vanillyl Alcohol onlinesciencepublishing.com
Bacillus pumilus S-1 Vanillin, Dehydrodiisoeugenol researchgate.net
Bacillus subtilis HS8 Isoeugenol-diol, Vanillin, Vanillic Acid, Guaiacol researchgate.net
Pseudomonas nitroreducens Jin1 Vanillin researchgate.net
Serratia marcescens DSM 30126 Vanillin onlinesciencepublishing.com
Pseudomonas putida IE27 Vanillin onlinesciencepublishing.com

Abiotic degradation, particularly through photo-oxidation, is a relevant transformation pathway for compounds like propenyl guaethol. Studies on isoeugenol demonstrate that it undergoes degradation upon exposure to light and air. nih.govnih.gov Photo-induced oxidation of an isoeugenol sample with air over 100 days resulted in a 40% degradation of the parent compound. nih.gov

The photo-oxidation of isoeugenol can lead to the formation of several byproducts. A primary mechanism involves an oxidative "dimerization" process that produces the lignan dehydrodiisoeugenol (DHDIE). researchgate.net Another significant product identified from the photo-oxidation of isoeugenol is a dimeric 7,4'-oxyneolignan, which has been shown to be a potent electrophilic species. nih.govnih.gov Additionally, sensitized photooxidation in the presence of a dye and a base can convert isoeugenol into vanillin, with yields of approximately 35%. deepdyve.com

Table 2: Abiotic Degradation Products of Isoeugenol (as an analog for Propenyl Guaethol)

Degradation Process Key Products Reference
Photo-induced Oxidation syn-7,4'-oxyneolignan nih.gov
Photochemical Oxidation Dehydrodiisoeugenol (DHDIE) researchgate.net
Sensitized Photooxidation Vanillin deepdyve.com

Ecological Interactions and Biotransformation in Microorganisms

Propenyl guaethol has been shown to interact with microorganisms, notably by inhibiting the formation of biofilms. nih.gov A recent study demonstrated that propenyl guaethol significantly inhibits biofilm formation, bacterial attachment, and motility phenotypes in Pseudomonas aeruginosa. nih.gov It was effective at concentrations of 25 and 50 µg/ml and also enhanced the antibiofilm activity of aminoglycoside antibiotics like gentamicin, kanamycin, and streptomycin. nih.gov Microscopic analysis confirmed that biofilms grown in the presence of propenyl guaethol were thinner and had a reduced exopolysaccharide (EPS) matrix. nih.gov Molecular docking simulations suggest that these effects may be due to favorable interactions and stable complex formation between propenyl guaethol and the bacterial type-IV pili subunit, PilY1. nih.gov

The biotransformation of the related compound isoeugenol is a well-documented process used for the biotechnological production of natural vanillin. researchgate.netonlinesciencepublishing.com Various bacterial strains have been isolated from soil and other environments for their ability to convert isoeugenol. google.com For example, Bacillus species are frequently identified as capable of this transformation. google.com The metabolic pathways involved can differ between microorganisms; some may proceed through epoxide and diol intermediates, while others, like Bacillus subtilis HS8, utilize an isoeugenol-diol pathway. researchgate.netresearchgate.net This microbial conversion is considered an important process in green chemistry for producing valuable aromatic compounds from biological precursors. researchgate.netonlinesciencepublishing.com

Academic Aspects of Propenyl Guaethol Applications in Flavor and Fragrance Chemistry

Role as a Flavoring Agent and Flavor Enhancer

(Z)-Propenyl guaethol, also known as Vanitrope, is a synthetic aromatic compound that plays a significant role in the flavor industry. It is utilized both as a flavoring agent in its own right and as an enhancer for other flavors, particularly in vanilla formulations. justia.com Its potency is estimated to be approximately 15 to 20 times that of vanillin (B372448), making it a powerful tool in flavor creation. fooddyes.netperfumerflavorist.com

Aromatic Profiles and Sensory Perception Characterization

The sensory profile of (Z)-propenyl guaethol is characterized by a clean, sweet, and powerful vanilla-like odor and taste. chemicalbull.comtracegains.com At a concentration of 10 ppm, it is described as having a vanilla-like, warm, spicy, and pleasant taste. fooddyes.net Its aromatic profile is often considered more refined and gentler than that of vanillin or ethyl vanillin. perflavory.com

The application of (Z)-propenyl guaethol is extensive across various flavor categories. The following table illustrates suggested usage levels in different flavor profiles, intended for a final dosage of 0.05% in a ready-to-drink beverage or simple bouillon. perfumerflavorist.com

Flavor CategorySpecific FlavorSuggested Use Level (ppm)Aromatic Contribution
Brown Flavors Brown Sugar50Realistic impression of brown sugar
Caramel500Enhances caramel, butterscotch, and toffee notes
Chocolate1,000Complements all types of chocolate flavors
Coffee10 - 200Adds richness to coffee profiles
Maple500Used for a less authentic, but popular maple flavor
VanillaUp to 2,000Provides a substantial vanilla character
Fruit Flavors Apricot20 - 200Adds authenticity at lower levels and a fantasy note at higher levels
Banana100Adds depth and balances clove notes
Blackberry20Provides an authentic blackberry flavor
Blackcurrant50Works well in natural-tasting blackcurrant flavors
Blueberry10Offsets floral notes and adds depth
Cherry20Suitable for realistic cherry flavors
Peach5Contributes to a realistic peach profile
Pear10Adds depth and subtle sweetness
Pineapple10Works well with dominant candy notes
Plum30Effective in confectionery plum flavors
Raspberry20Conveys authenticity and depth
Other Flavors Coconut100Preferred for a realistic coconut flavor
Cream Soda500Optimal for a characteristic cream soda taste
Hazelnut/Walnut20Enhances nut flavors

Synergistic Effects with Co-occurring Flavor Compounds (e.g., Vanillin, Ethyl Vanillin)

Research has shown that blends of propenyl guaethol with vanillin and ethyl vanillin can produce a flavor profile that is closer to that of pure vanilla extract than when vanillin or ethyl vanillin are used alone or in combination with each other. perfumerflavorist.com This suggests a synergistic effect where the combination of these ingredients results in a more complex and authentic vanilla flavor.

In the formulation of brown flavors, an optimal balance is often sought, with the recommendation that no more than half of the vanilla character should be derived from propenyl guaethol, with the remainder coming from vanillin and/or ethyl vanillin. perfumerflavorist.com For fortifying vanilla flavors, a suggested ratio is not to exceed 4 parts of propenyl guaethol to 96 parts of vanillin or ethyl vanillin. aromaaromatics.com

Functionality as a Fragrance Ingredient and Aroma Chemical

(Z)-Propenyl guaethol is also a valuable ingredient in the fragrance industry, where it is used for its sweet, vanilla-like aroma. chemicalbull.com Its scent profile is described as having a soft, sweet, creamy-vanilla, and spicy-woody character. knowde.com It can impart a gourmand warmth and is effective in bridging floral and woody accords in fragrance compositions. knowde.com

One of the practical advantages of using (Z)-propenyl guaethol in perfumery is its stability in alkaline media, which makes it suitable for use in products like soaps and cosmetics where other vanilla-like compounds such as vanillin might cause discoloration. fooddyes.netspecialchem.com By using a smaller amount of propenyl guaethol to achieve the desired vanilla sweetness, the concentration of the more reactive aldehyde group found in vanillin is reduced, thereby minimizing the risk of discoloration. fooddyes.net It is also used as a sweetener in fragrance compositions. specialchem.com

Chemical Stability and Interaction in Complex Matrices (e.g., E-liquids)

The chemical stability of flavoring agents is a critical consideration in complex matrices such as e-liquids, which typically contain solvents like propylene (B89431) glycol (PG) and vegetable glycerin (VG).

Formation of Reaction Products (e.g., Flavorant-Propylene Glycol Adducts)

Research has demonstrated that e-liquids can be chemically unstable systems where reactions can occur between flavorants and the solvent components. nih.gov Specifically, flavor aldehydes, including compounds structurally related to (Z)-propenyl guaethol such as vanillin and ethyl vanillin, have been shown to react with propylene glycol. nih.govnih.gov This reaction leads to the formation of new chemical species known as flavorant-propylene glycol adducts, specifically acetals. nih.govnih.gov

Studies have found that a significant portion, in some cases upwards of 40%, of the initial flavor aldehyde content can be converted into these PG acetals shortly after mixing. nih.govnih.gov The formation of these adducts is an equilibrium reaction, and the choice of solvent has a significant impact on the stability of the aroma compounds. perfumerflavorist.com Phenolic aldehydes, such as vanillin, have been observed to be highly reactive in propylene glycol. perfumerflavorist.com These newly formed acetals have been detected in commercially available e-liquids and can be carried over into the aerosol produced during vaping at rates of 50-80%. nih.govnih.gov These adducts are stable in aqueous physiological solutions, suggesting they persist upon inhalation. nih.gov

Influence on Cellular Redox Status in In Vitro Models

The influence of phenolic compounds on the cellular redox status is a subject of ongoing research. Phenolic compounds can exhibit both antioxidant and pro-oxidant effects in in-vitro models, depending on various factors such as their concentration and the presence of other substances like transition metal ions. nih.govmdpi.com

As a phenolic compound, (Z)-propenyl guaethol has the potential to influence the cellular redox environment. Phenolic compounds can act as antioxidants by scavenging free radicals. frontiersin.org However, under certain conditions, they can also act as pro-oxidants, which may be attributed to the generation of reactive oxygen species (ROS) through their interaction with components of the culture media. nih.gov The pro-oxidant activity of some phenolic compounds has been linked to their ability to induce lipid peroxidation and DNA damage. frontiersin.org While specific studies on the in-vitro effects of (Z)-propenyl guaethol on cellular redox status are not extensively available, the behavior of other phenolic compounds suggests that it could potentially modulate cellular redox pathways. frontiersin.orgnih.gov

Theoretical and Computational Chemistry Studies of Z Propenyl Guaethol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [cite: 12, 16, 21] Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular docking simulations could be employed to investigate the interaction of (Z)-propenyl guaethol with various biological targets, such as enzymes or receptors. This would involve preparing a 3D structure of (Z)-propenyl guaethol and docking it into the binding site of a target protein. The results would provide insights into the binding mode, affinity, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding. Such studies are valuable in drug discovery and toxicology for identifying potential biological targets and understanding mechanisms of action. [cite: 12, 16]

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. [cite: 12, 26, 28] In the context of (Z)-propenyl guaethol, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When combined with a target protein, MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and the fluctuations of the ligand in the binding site over time. [cite: 27, 29] Furthermore, advanced techniques like umbrella sampling or free energy perturbation could be applied to MD simulation trajectories to calculate the binding free energy of (Z)-propenyl guaethol to its target, offering a more accurate prediction of binding affinity than docking alone.

In Silico Prediction of Physicochemical and ADME Properties for Derivatives

In silico methods are crucial for predicting the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of chemical compounds. [cite: 3, 6, 8] For (Z)-propenyl guaethol and its potential derivatives, various computational tools and models can be used to estimate properties like solubility, lipophilicity (logP), polar surface area, and potential for metabolism by cytochrome P450 enzymes. [cite: 13] These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a compound and to identify potential liabilities that may hinder its development as a therapeutic agent. While specific studies on (Z)-propenyl guaethol are lacking, general predictive models can be applied to its structure to generate these properties.

Table 1: Predicted Physicochemical Properties of (Z)-Propenyl Guaethol

PropertyValueSource
Molecular Weight178.23 g/mol PubChem
XLogP3-AA2.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Exact Mass178.099379685 DaPubChem
Topological Polar Surface Area29.5 ŲPubChem

Note: These properties are computationally generated and not experimentally determined.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. [cite: 7, 9, 11] For (Z)-propenyl guaethol, these calculations could provide detailed information about its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. [cite: 19] This information is fundamental to understanding its chemical behavior, including its reactivity in different chemical environments and its potential to participate in various types of reactions. [cite: 17] For example, the distribution of electron density can indicate the most likely sites for electrophilic or nucleophilic attack. Such studies would provide a deeper understanding of the intrinsic chemical properties of (Z)-propenyl guaethol. [cite: 15, 18, 22]

Derivatives and Analog Development Based on the Propenyl Guaethol Scaffold

Synthesis of Novel Tetrahydropyridine (B1245486) and Piperidin-4-one Derivatives

The synthesis of tetrahydropyridine and piperidin-4-one derivatives is a significant area of focus in the development of new bioactive molecules, as these scaffolds are present in numerous natural and pharmaceutically active compounds. chemrevlett.com The piperidine (B6355638) ring, in particular, is a fundamental component of many therapeutic agents. chemrevlett.com While specific syntheses starting directly from (Z)-propenyl guaethol to simple tetrahydropyridines and piperidin-4-ones are not extensively detailed in the provided research, the general importance and synthetic strategies for these heterocyclic systems provide a context for their development from various precursors.

One-pot multicomponent reactions are an efficient method for synthesizing polysubstituted tetrahydropyridines (THPs). researchgate.net For instance, the reaction of anilines, aromatic aldehydes, and β-keto esters can be catalyzed by zirconium tetrachloride to produce THPs, which can be further converted to piperidin-4-one-3-carboxylates. researchgate.net Another approach involves a four-step synthetic pathway to create novel THP analogs through the partial reduction of N-substituted ylides. researchgate.net The synthesis of piperidin-4-ones can be achieved through methods like the Mannich condensation reaction. chemrevlett.comnih.gov

Design and Preparation of Quinoxaline-Bearing Tetrahydropyridine Analogs

A notable advancement in the use of propenyl guaethol as a building block is the synthesis of novel quinoxaline-bearing tetrahydropyridine derivatives. researchgate.netnih.gov These complex molecules are designed based on the principle of molecular hybridization, combining the structural features of both quinoxaline (B1680401) and tetrahydropyridine, which are known to exhibit a range of biological properties. researchgate.netnih.gov

The synthetic strategy employed is a three-component Povarov reaction. researchgate.netnih.gov This reaction involves the combination of 6-amino quinoxaline, propenyl guaethol, and various substituted aldehydes, with Boron trifluoride etherate (BF3•OEt2) acting as a catalyst. researchgate.netnih.gov This method has proven effective in producing these hybrid molecules in good yields. nih.gov The resulting compounds feature the quinoxaline moiety attached to the tetrahydropyridine ring, which is further substituted with a group derived from propenyl guaethol.

Table 1: Synthesis of Quinoxaline-Bearing Tetrahydropyridine Derivatives

Reactants Catalyst Product

Development of Bioactive Analogs for Specific Pharmacological Targets

The development of analogs based on the propenyl guaethol scaffold has led to the discovery of compounds with significant potential for various pharmacological applications. chemimpex.com The synthesized quinoxaline-bearing tetrahydropyridine derivatives have been evaluated for a range of biological activities, demonstrating the potential of this chemical class. researchgate.netnih.gov

These novel compounds have shown promising results in several key areas of therapeutic interest:

Anticancer Activity : Several of the synthesized derivatives have been tested against multiple human cancer cell lines, including A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver). researchgate.netnih.gov Notably, some compounds exhibited cytotoxicity comparable to the standard anticancer drug Adriamycin. researchgate.netnih.gov

Antioxidant Activity : The antioxidant potential of these analogs has been assessed using DPPH and H2O2 scavenging assays. nih.gov Certain derivatives demonstrated promising antioxidant activities. nih.gov

Anti-tubercular Activity : The anti-mycobacterial activity of these compounds was determined against the Mycobacterium tuberculosis H37Rv strain. nih.gov Several of the synthesized molecules showed better anti-mycobacterial activity than standard drugs like pyrazinamide (B1679903), ciprofloxacin, and streptomycin. nih.gov

Table 2: Investigated Pharmacological Activities of Propenyl Guaethol Analogs

Pharmacological Target Assay/Model Key Findings
Cancer In vitro cytotoxicity against A-549, MCF-7, PC-3, and HepG2 cell lines Some compounds showed potency comparable to Adriamycin. researchgate.netnih.gov
Oxidative Stress DPPH and H2O2 scavenging assays Several compounds exhibited promising antioxidant activities. nih.gov

Structure-Based Drug Design Leveraging Propenyl Guaethol as a Lead Compound

Propenyl guaethol's role as a versatile scaffold makes it an excellent candidate for use as a lead compound in structure-based drug design (SBDD). chemimpex.comup.ac.za SBDD is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecules that can modulate its function. nih.govresearchgate.netmdpi.com This method has become a cornerstone of modern drug discovery due to its efficiency and cost-effectiveness compared to traditional screening methods. mdpi.com

The process of using propenyl guaethol as a lead compound in SBDD would typically involve the following steps:

Target Identification and Validation : Identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease process.

Structural Determination : Obtaining the 3D structure of the target, often through X-ray crystallography. nih.gov

Docking and Scoring : Computationally "docking" propenyl guaethol and its virtual derivatives into the active site of the target to predict their binding affinity and orientation. researchgate.net

Lead Optimization : Synthesizing the most promising analogs and evaluating their biological activity. The results are then used to further refine the molecular design in an iterative process.

The successful synthesis of bioactive quinoxaline-bearing tetrahydropyridine derivatives from propenyl guaethol serves as a practical example of how this scaffold can be modified to interact with specific biological targets. researchgate.netnih.gov Further molecular docking studies on these derivatives have helped to elucidate their binding modes and support their potential as drug-like molecules. nih.gov

Future Research Directions and Emerging Areas in Z Propenyl Guaethol Research

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The current knowledge of Propenyl guaethol is predominantly centered on its organoleptic properties. sigmaaldrich.com However, its chemical structure, specifically its phenolic nature, suggests the potential for a range of biological activities that warrant investigation. chemimpex.com Future research should pivot towards a systematic screening of these potential effects.

Key research objectives in this area include:

Antioxidant Capabilities: The phenolic hydroxyl group in the molecule is a classic indicator of potential antioxidant activity. chemimpex.com Quantitative studies are needed to determine its capacity to scavenge free radicals and mitigate oxidative stress, which could have implications for food preservation and human health.

Anti-inflammatory and Antimicrobial Screening: Many phenolic compounds exhibit anti-inflammatory and antimicrobial properties. It is conceivable that (Z)-Propenyl guaethol could possess similar activities. High-throughput screening assays could be employed to test its efficacy against various microbial strains and inflammatory pathways.

Pharmacological Evaluation: A broader exploration of its pharmacological profile is necessary. This includes investigating potential interactions with cellular receptors, enzymes, and signaling pathways to uncover any therapeutic potential. Initial explorations could investigate its potential use in formulations for soothing coughs. chemimpex.com

Table 1: Proposed Areas for Biological Activity Screening

Research Area Rationale Potential Application
Antioxidant Activity Presence of a phenolic hydroxyl group. Natural food preservative, dietary supplement.
Antimicrobial Effects Common property of phenolic compounds. Food safety, surface disinfectants.
Anti-inflammatory Properties Common property of phenolic compounds. Topical treatments, functional foods.

| Enzyme Inhibition | Potential to interact with active sites of various enzymes. | Therapeutic agent development. |

Development of Advanced and High-Throughput Analytical Methodologies

The synthesis and use of (Z)-Propenyl guaethol necessitate robust analytical methods for quality control, purity assessment, and detection in complex matrices. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used, there is room for significant advancement. nih.govnih.gov

Future research should focus on:

Isomer-Specific Analysis: Propenyl guaethol exists as (Z) and (E) isomers. thegoodscentscompany.com The sensory properties and biological activities of these isomers may differ. Developing advanced chromatographic techniques, such as those using derivatized cyclodextrin (B1172386) stationary phases, is crucial for the effective separation and quantification of each isomer. chula.ac.thchemijournal.com

High-Throughput Screening: For applications in flavor and biological screening, high-throughput methods are essential. nih.gov Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) or advanced UHPLC-MS/MS platforms could enable rapid and sensitive analysis of numerous samples without extensive preparation. acs.orgchromatographyonline.com

Trace-Level Detection: Detecting and quantifying (Z)-Propenyl guaethol in food products, consumer goods, and environmental samples requires highly sensitive methods. Future work should aim to lower the limits of detection and quantification, potentially through improved sample extraction and concentration techniques coupled with high-resolution mass spectrometry. cornell.edumdpi.com

Table 2: Emerging Analytical Techniques for (Z)-Propenyl Guaethol

Technique Objective Advantage
Multidimensional Gas Chromatography (GCxGC-MS) Separation of (E/Z) isomers and other minor impurities. Enhanced resolution and peak capacity.
Chiral Chromatography Separation of potential enantiomers if chiral centers are introduced. Isomeric purity assessment.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Real-time, high-throughput analysis of volatile emissions. Speed, minimal sample preparation. chromatographyonline.com

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Rapid quantification in complex liquid matrices. | High speed, sensitivity, and specificity. acs.org |

Implementation of Green Chemistry Principles in Propenyl Guaethol Synthesis

Future research directions should include:

Use of Greener Solvents: Traditional organic solvents contribute significantly to chemical pollution. ejcmpr.com Research into replacing these with environmentally benign alternatives such as water, supercritical CO2, or deep eutectic solvents is a priority. nih.govmdpi.com

Biocatalysis and Enzymatic Synthesis: Employing enzymes or whole-cell biocatalysts could replace harsh chemical reagents, leading to higher selectivity, milder reaction conditions, and reduced waste generation.

Alternative Energy Sources: Investigating the use of microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.comnih.gov

Atom Economy: Redesigning synthesis routes to maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core tenet of green chemistry.

Table 3: Green Chemistry Approaches for Propenyl Guaethol Synthesis

Green Chemistry Principle Proposed Research Application Expected Benefit
Safer Solvents Replace traditional organic solvents with water, bio-solvents, or deep eutectic solvents. Reduced toxicity and environmental pollution. nih.gov
Catalysis Develop enzymatic or chemo-catalytic routes from precursors like Eugenol (B1671780) or Ferulic acid. Higher efficiency, lower energy use, reduced byproducts.
Energy Efficiency Implement microwave-assisted or ultrasound-assisted synthesis methods. Faster reaction times, lower energy consumption. nih.gov

| Renewable Feedstocks | Optimize synthesis from lignin (B12514952) or other bio-based sources. | Reduced reliance on petrochemicals, improved sustainability. researchgate.net |

Comprehensive Environmental Impact Assessments and Remediation Strategies

As a widely used fragrance and flavor ingredient, Propenyl guaethol inevitably enters the environment, primarily through wastewater. oup.comenvynature.org However, there is a significant lack of data regarding its environmental fate, persistence, and potential ecotoxicity. A comprehensive environmental risk assessment is crucial for ensuring its sustainable use. nih.gov

Key areas for future investigation are:

Biodegradation Studies: Determining the rate and pathways of (Z)-Propenyl guaethol biodegradation in relevant environmental compartments, such as soil and aquatic systems, is essential.

Ecotoxicity Testing: The potential impact on aquatic organisms (e.g., algae, invertebrates, fish) and terrestrial ecosystems needs to be evaluated through standardized ecotoxicological tests.

Bioaccumulation Potential: Research is needed to assess whether the compound is likely to accumulate in the tissues of living organisms, which could lead to its magnification in the food chain.

Life Cycle Analysis: A complete life cycle assessment, from synthesis to disposal, would provide a holistic view of the environmental burdens associated with the compound and identify areas for improvement.

Table 4: Framework for Environmental Impact Assessment

Assessment Area Key Research Questions Methodology
Environmental Fate How does it degrade in water and soil? What are the degradation products? OECD standardized biodegradation tests (e.g., OECD 301).
Aquatic Toxicity What are the acute and chronic effects on representative aquatic species? OECD fish, daphnia, and algae toxicity tests.
Bioaccumulation Does the compound accumulate in fatty tissues? Log Kow determination, bioaccumulation studies (e.g., OECD 305).

| Air Pollution | Does it contribute to the formation of volatile organic compounds (VOCs)? | Volatility measurements and atmospheric chemistry modeling. envynature.org |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Should future research uncover significant biological activities (as discussed in 12.1), the next step will be to understand the underlying molecular mechanisms. Omics technologies offer a powerful, systems-level approach to elucidating how (Z)-Propenyl guaethol interacts with biological systems. nih.gov

Emerging research areas include:

Toxicoproteomics: If any toxicity is identified, proteomics can be used to identify protein biomarkers and understand the cellular pathways that are adversely affected. researchgate.netijvar.orgnautilus.bio This involves analyzing changes in the entire protein profile of a cell or tissue upon exposure to the compound.

Transcriptomics: Analyzing changes in gene expression following exposure to (Z)-Propenyl guaethol can provide insights into the cellular response at the genetic level, highlighting which signaling pathways are activated or suppressed. frontiersin.org

The integration of these different omics datasets can provide a comprehensive, systems toxicology model of the compound's effects, moving beyond simple endpoints to a mechanistic understanding of its biological impact. nih.gov

Table 5: Application of Omics Technologies in Future Research

Omics Technology Research Focus Expected Outcome
Proteomics Identify protein targets and expression changes after exposure. Elucidation of mechanisms of action/toxicity, biomarker discovery. researchgate.netijvar.org
Metabolomics Profile changes in small-molecule metabolites in response to the compound. Understanding of metabolic fate and impact on cellular metabolism. researchgate.net
Transcriptomics Analyze changes in gene expression (mRNA levels). Identification of affected genes and regulatory pathways. frontiersin.org

| Multi-Omics Integration | Combine data from all omics platforms. | A holistic, systems-level understanding of the compound's biological effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Z)-propenyl guaethol critical for experimental design?

  • Methodological Answer : (Z)-Propenyl guaethol (C₁₁H₁₄O₂, MW 178.23 g/mol) is a crystalline solid with a melting point of 85–86°C . Its low water solubility (1 g dissolves in 20 mL of 95% ethanol) necessitates the use of organic solvents (e.g., ethanol, vegetable oils) for in vitro studies. Stability tests under varying pH and temperature conditions are recommended to assess degradation kinetics. Researchers should prioritize purity verification via HPLC or GC-MS, as impurities in the cis/trans isomeric mixture (common in synthesis) can skew results .

Q. What synthetic routes are reported for (Z)-propenyl guaethol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of guaiacol derivatives, with propenyl group introduction controlled by catalysts like boron trifluoride etherate. Isomeric purity (Z vs. E) depends on reaction temperature and solvent polarity. For example, lower temperatures (0–5°C) favor the Z-isomer. Post-synthesis, recrystallization from ethanol or hexane improves purity. Researchers should monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .

Advanced Research Questions

Q. How can computational models predict the metabolic pathways of (Z)-propenyl guaethol in enzymatic systems?

  • Methodological Answer : Density functional theory (DFT) simulations, such as UB3LYP/BS1, can model cytochrome P450 (e.g., CYP255A)-mediated hydroxylation of (Z)-propenyl guaethol. These models predict bond-length changes and spin states during ethoxy-group hydroxylation, a precursor to O-deethylation. Researchers should validate computational results with in vitro assays using recombinant enzymes and LC-MS/MS to detect metabolites .

Q. What strategies resolve contradictions between NMR data and computational predictions for (Z)-propenyl guaethol’s structure?

  • Methodological Answer : Discrepancies often arise from solvent effects or incorrect spin-system assumptions in NMR simulations. To address this:

  • Compare experimental NMR (¹H, ¹³C, DEPT-135) with DFT-calculated chemical shifts (e.g., using Gaussian09 with IEFPCM solvent models).
  • Use 2D NMR techniques (HSQC, HMBC) to confirm coupling patterns and quaternary carbon assignments.
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can machine learning optimize biocatalytic systems for (Z)-propenyl guaethol production?

  • Methodological Answer : Train neural networks on datasets of enzyme-substrate interactions (e.g., CYP255A variants and guaethol derivatives) to predict catalytic efficiency (kcat/KM). Feature engineering should include steric parameters, electronic descriptors (Hammett constants), and solvent accessibility scores. Validate top-predicted mutants via site-directed mutagenesis and kinetic assays .

Q. What analytical techniques best quantify (Z)-propenyl guaethol in complex matrices (e.g., plant extracts or synthetic mixtures)?

  • Methodological Answer : Use UPLC-PDA or GC-FID for high-throughput quantification. For trace analysis, employ MRM mode on LC-QTOF-MS (precursor ion m/z 179.1 → product ions m/z 121.0, 93.0). Validate methods using spike-recovery experiments in representative matrices (e.g., lignin fragments or flavorant blends) .

Data Contradiction and Reproducibility

Q. How to address variability in reported solubility data for (Z)-propenyl guaethol across studies?

  • Methodological Answer : Discrepancies may stem from differences in solvent purity or equilibration time. Standardize protocols by:

  • Pre-saturating solvents with nitrogen to prevent oxidation.
  • Using shake-flask methods with 24-hour agitation at 25°C.
  • Validating via nephelometry for turbidity endpoints .

Q. What steps ensure reproducibility in stereoselective synthesis of (Z)-propenyl guaethol?

  • Methodological Answer :

  • Document catalyst batch sources (e.g., BF₃·Et₂O from Sigma-Aldrich vs. TCI).
  • Control moisture levels (<50 ppm) using molecular sieves.
  • Report isomeric ratios via chiral HPLC (Chiralpak IB column, hexane:isopropanol 95:5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.